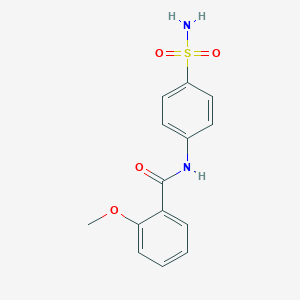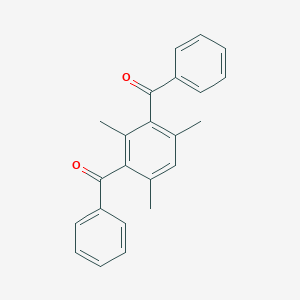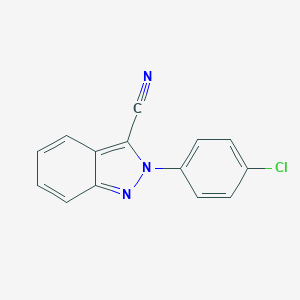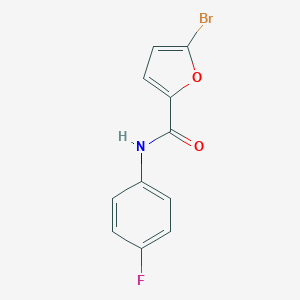![molecular formula C7H8N2S3 B240908 Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- is a heterocyclic compound that has been studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects.
作用機序
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- has been found to inhibit the growth of cancer cells by inducing apoptosis. It does so by activating the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. By inhibiting the activity of topoisomerase II, Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- has been found to have significant biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. In addition, Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- has been found to have good electron-transporting properties, which makes it a potential candidate for use in organic electronics.
実験室実験の利点と制限
One of the advantages of using Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- in lab experiments is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which makes it a potential candidate for use in cancer therapy. Another advantage is its good electron-transporting properties, which makes it a potential candidate for use in organic electronics.
One of the limitations of using Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- in lab experiments is its toxicity. In vitro studies have shown that it can be toxic to normal cells at high concentrations, which limits its potential use in cancer therapy. Another limitation is its limited solubility in water, which makes it difficult to use in aqueous environments.
将来の方向性
There are several future directions for the study of Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-. One direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the study of its potential as an anticancer agent in vivo. In addition, further studies are needed to determine its toxicity and potential side effects in vivo. Finally, the study of its potential applications in organic electronics should be further explored.
合成法
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- can be synthesized using different methods. One of the methods involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then reacted with methyl isothiocyanate to give Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-. Another method involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then reacted with methyl isothiocyanate to give Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-.
科学的研究の応用
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, it has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In the field of material science, it has been studied for its potential applications in organic electronics. It has been found to have good electron-transporting properties and can be used as a hole-transporting material in organic light-emitting diodes.
特性
製品名 |
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- |
|---|---|
分子式 |
C7H8N2S3 |
分子量 |
216.4 g/mol |
IUPAC名 |
6-ethyl-2-methyl-[1,3]thiazolo[5,4-d][1,3]thiazole-5-thione |
InChI |
InChI=1S/C7H8N2S3/c1-3-9-6-5(12-7(9)10)8-4(2)11-6/h3H2,1-2H3 |
InChIキー |
JTJYXPNEKPQHRV-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(N=C(S2)C)SC1=S |
正規SMILES |
CCN1C2=C(N=C(S2)C)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)



![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)



![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)